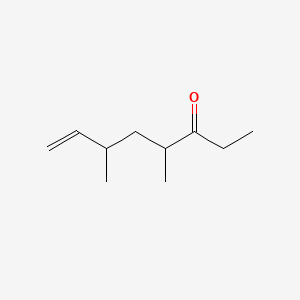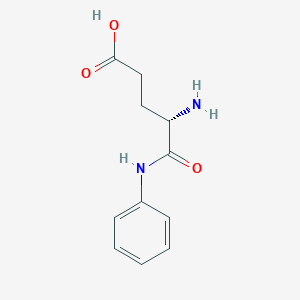
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLUTAMIC ACID(ANILIDE)-OH is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLUTAMIC ACID(ANILIDE)-OH typically involves the reaction of glutamic acid with aniline under specific conditions. One common method includes the following steps:
Glutamic Acid Hydrochloride Preparation: Glutamic acid is first converted to its hydrochloride form by refluxing with concentrated hydrochloric acid.
Anilide Formation: The glutamic acid hydrochloride is then reacted with aniline in hot water, followed by cooling and crystallization to obtain GLUTAMIC ACID(ANILIDE)-OH.
Industrial Production Methods
Industrial production of GLUTAMIC ACID(ANILIDE)-OH may involve large-scale fermentation processes similar to those used for other amino acid derivatives. These processes utilize microbial strains and specific fermentation conditions to produce the desired compound efficiently .
化学反应分析
Types of Reactions
GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
科学研究应用
GLUTAMIC ACID(ANILIDE)-OH has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and as a precursor for other biologically active compounds.
作用机制
GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:
Neurotransmitter Activity: It acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors.
Metabolic Pathways: Involved in the synthesis of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
相似化合物的比较
Similar Compounds
Glutamic Acid: The parent compound, involved in protein synthesis and neurotransmission.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxylic acid group.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of GLUTAMIC ACID(ANILIDE)-OH, researchers can explore its full potential in various scientific and industrial fields.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI 键 |
JMFXUTJZDSYTEC-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


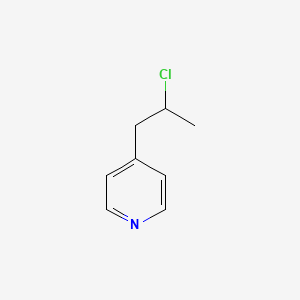
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
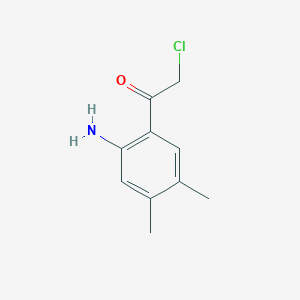
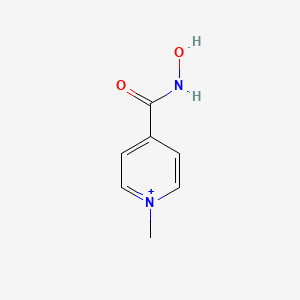
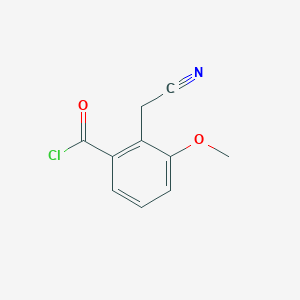
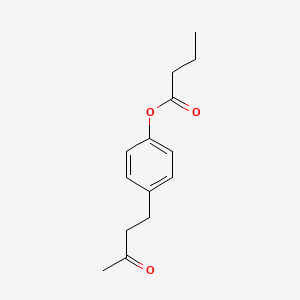
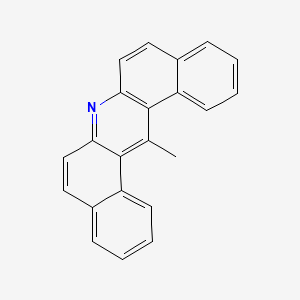
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
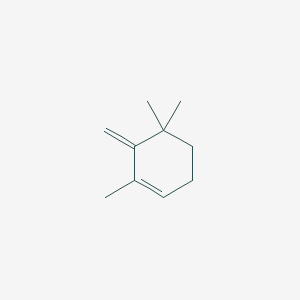
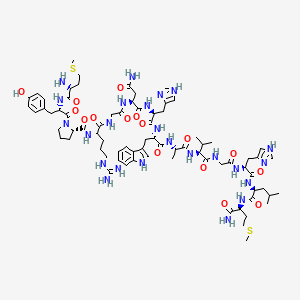
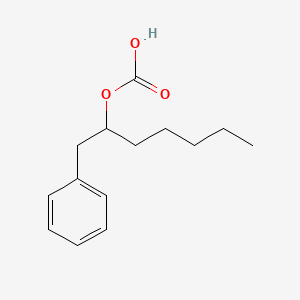
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
